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Compound of Interest

Compound Name: 2-Chloroquinoxalin-5-amine

Cat. No.: B11912637

Executive Summary & Quick Reference

2-Chloroquinoxalin-5-amine (CAS: 1350508-36-3) is a functionalized heteroaromatic building
block often used as a scaffold in the development of kinase inhibitors and intercalating agents.

Its dual functionality—an electrophilic chlorine at C-2 and a nucleophilic amine at C-5—dictates
its solubility profile and stability.
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Physicochemical Profile & Solubility Mechanisms

Understanding the molecular architecture of 2-Chloroquinoxalin-5-amine is essential for
predicting its behavior in solution.

e Molecular Weight: 179.61 g/mol [1]

e Lipophilicity (LogP): ~1.5 — 2.0 (Estimated). The quinoxaline core is lipophilic, while the
amine provides a polar handle.

o Acidity (pKa):
o Ring Nitrogens: Weakly basic (pKa ~0.6-0.8).

o Exocyclic Amine (C-5): Weakly basic (pKa ~2.5-3.5). The electron-deficient quinoxaline
ring reduces the basicity of the amine compared to aniline (pKa 4.6).

o Implication: The molecule remains largely uncharged in neutral organic solvents (DMSO,
MeOH), facilitating solubility.

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong dipole. It effectively solvates the polarizable quinoxaline ring via dipole-dipole
interactions and accepts hydrogen bonds from the C-5 amino group.

o Capacity: Excellent. DMSO disrupts the intermolecular

stacking and hydrogen bonding characteristic of solid amino-quinoxalines.

o Use Case: Preferred solvent for preparing high-concentration stock solutions (typically 10
mM to 100 mM) for high-throughput screening (HTS) or storage.

Solubility in Methanol (MeOH)

Mechanism: Methanol is a polar protic solvent. It solvates the amine functionality through
hydrogen bonding (acting as both donor and acceptor). However, its lower lipophilicity
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compared to DMSO means it is less effective at solvating the hydrophobic aromatic core.

o Capacity: Moderate.[2] Solubility can be significantly enhanced by warming (up to 40°C) or
sonication.

e Use Case: Ideal for LC-MS sample preparation, thin-layer chromatography (TLC), and
synthetic reactions (nucleophilic aromatic substitution).

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in
DMSO

For biological assays or long-term storage.

Weighing: Accurately weigh 8.98 mg of 2-Chloroquinoxalin-5-amine into a sterile, amber
glass vial (to protect from light).

» Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

99.9%, stored over molecular sieves).

o Note: Avoid "wet" DMSO. Water can catalyze the hydrolysis of the C-2 chlorine to the
guinoxalin-2-one derivative over time.

» Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water
bath at room temperature for 2-5 minutes.

 Verification: Visually inspect against a dark background. The solution should be clear and
yellow-to-orange.

e Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Solubility Determination (Visual Equilibrium
Method)
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Use this protocol if precise solubility data is required for a specific batch.

Saturation: Add excess solid compound (~10 mg) to 0.5 mL of the target solvent (Methanol
or DMSO) in a clear HPLC vial.

Equilibration: Shake or vortex at 25°C for 2 hours.

Observation:

o If fully dissolved: Add more solid until a precipitate persists.

o If precipitate persists: Centrifuge at 10,000 rpm for 5 minutes.

Quantification: Remove the supernatant, dilute 1:100 in mobile phase, and analyze via
HPLC-UV (254 nm) against a standard curve.

Critical Stability & Reactivity (The "Electrophile
Warning")

The C-2 Chlorine atom is a leaving group activated by the electron-deficient pyrazine ring. This
makes the compound an electrophile.

e Hydrolysis Risk: In agueous DMSO mixtures (e.g., >10% water), the C-2 CI can slowly
hydrolyze to a hydroxyl group (tautomerizing to the amide/one form), especially at acidic or
basic pH.

e Solvolysis in Alcohols: While stable in methanol at room temperature for analytical
timeframes (hours), prolonged heating (>60°C) in methanol or ethanol can lead to the
formation of the 2-methoxy or 2-ethoxy derivative via SNAr.

¢ Nucleophilic Attack: Avoid dissolving in solvents containing nucleophilic impurities (e.g., wet
amines) unless a reaction is intended.

Visualization of Solubilization & Workflow

The following diagram outlines the decision logic for solvent selection and the solubilization
workflow.
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Start: Solid 2-Chloroquinoxalin-5-amine
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Caption: Decision tree for solvent selection and solubilization workflow for 2-
Chloroquinoxalin-5-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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